molecular formula C15H13N3O6S B14811033 N-[(4-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)sulfonyl]acetamide

N-[(4-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)sulfonyl]acetamide

Cat. No.: B14811033
M. Wt: 363.3 g/mol
InChI Key: JIHZZXGMRJVDPB-UHFFFAOYSA-N
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Description

N-({4-[(2-hydroxy-5-nitrobenzylidene)amino]phenyl}sulfonyl)acetamide is a complex organic compound with a unique structure that includes both sulfonyl and acetamide functional groups

Preparation Methods

The synthesis of N-({4-[(2-hydroxy-5-nitrobenzylidene)amino]phenyl}sulfonyl)acetamide typically involves a multi-step process. One common method includes the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 4-aminobenzenesulfonamide in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

N-({4-[(2-hydroxy-5-nitrobenzylidene)amino]phenyl}sulfonyl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-({4-[(2-hydroxy-5-nitrobenzylidene)amino]phenyl}sulfonyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({4-[(2-hydroxy-5-nitrobenzylidene)amino]phenyl}sulfonyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

N-({4-[(2-hydroxy-5-nitrobenzylidene)amino]phenyl}sulfonyl)acetamide can be compared with similar compounds such as:

  • N-({4-[(2-hydroxy-5-nitrobenzylidene)amino]phenyl}sulfonyl)benzamide
  • N-({4-[(2-hydroxy-5-nitrobenzylidene)amino]phenyl}sulfonyl)propionamide

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications.

Properties

Molecular Formula

C15H13N3O6S

Molecular Weight

363.3 g/mol

IUPAC Name

N-[4-[(2-hydroxy-5-nitrophenyl)methylideneamino]phenyl]sulfonylacetamide

InChI

InChI=1S/C15H13N3O6S/c1-10(19)17-25(23,24)14-5-2-12(3-6-14)16-9-11-8-13(18(21)22)4-7-15(11)20/h2-9,20H,1H3,(H,17,19)

InChI Key

JIHZZXGMRJVDPB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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